O-(4-Fluorophenyl)-L-serine
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Overview
Description
O-(4-Fluorophenyl)-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorophenyl group attached to the serine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Fluorophenyl)-L-serine typically involves the reaction of L-serine with 4-fluorophenyl derivatives under specific conditions. One common method involves the use of protecting groups to safeguard the amino and hydroxyl functionalities of serine during the reaction. The fluorophenyl group is then introduced through nucleophilic substitution reactions, often using reagents like 4-fluorobenzyl bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
O-(4-Fluorophenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in serine can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogenated compounds and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
O-(4-Fluorophenyl)-L-serine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of O-(4-Fluorophenyl)-L-serine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive compound with stimulant properties.
4-Fluoronitrobenzene: Used in the synthesis of various organic compounds.
Benzyl(4-fluorophenyl)phenylphosphine oxide: Used in materials science for its flame retardant properties.
Uniqueness
O-(4-Fluorophenyl)-L-serine is unique due to its combination of an amino acid backbone with a fluorophenyl group. This structure imparts specific chemical and biological properties that are distinct from other fluorinated compounds.
Properties
Molecular Formula |
C9H10FNO3 |
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Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-amino-3-(4-fluorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |
InChI Key |
WJHNRDRCQDYEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(C(=O)O)N)F |
Origin of Product |
United States |
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